3-Methoxy Loratadine

Vue d'ensemble

Description

3-Methoxy Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the addition of a methoxy group to the Loratadine structure, which may influence its pharmacological properties and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Loratadine typically involves the methoxylation of Loratadine. This process can be achieved through the reaction of Loratadine with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy Loratadine undergoes various chemical reactions, including:

Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated and nitrated derivatives.

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have indicated that loratadine exhibits significant antimicrobial properties, particularly against Staphylococcus aureus. Research has shown that loratadine can inhibit biofilm formation and virulence factors in various strains of this bacterium.

- Biofilm Inhibition : At a concentration of 25 μM, loratadine effectively inhibited biofilm formation in medium to strong biofilm-producing S. aureus strains without affecting bacterial growth. In experiments with 255 clinical strains, it was noted that loratadine reduced pigmentation and hemolysis, indicating its potential as an antimicrobial agent .

- Synergistic Effects : In animal models, loratadine demonstrated a reduction in mortality rates associated with S. aureus pulmonary infections when used in conjunction with vancomycin, suggesting a synergistic effect that enhances therapeutic outcomes .

Dermatological Applications

Loratadine's role as an H1 antihistamine extends beyond allergy relief; it has also been studied for its effects on skin pigmentation.

- Inhibition of Melanogenesis : A study highlighted that loratadine significantly inhibits melanogenesis in human melanocytes by downregulating key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase. This inhibition occurs through the activation of the Akt signaling pathway, which plays a crucial role in regulating melanin production .

- Potential Dermatological Uses : The antimelanogenic properties of loratadine suggest possible applications in treating hyperpigmentation disorders such as melasma and other skin conditions where excessive melanin production is problematic .

Formulation Development

The pharmaceutical industry is exploring innovative formulations of loratadine to enhance its therapeutic efficacy.

- Topical Applications : Research has focused on developing gel formulations containing loratadine for treating allergic skin reactions and conditions such as urticaria and eczema. These formulations aim to provide rapid absorption and localized action, improving patient comfort and treatment outcomes .

- Nasal Delivery Systems : Preliminary studies have investigated solid lipid microparticles of loratadine for nasal delivery aimed at treating allergic reactions. This route may offer advantages over traditional oral administration by providing faster onset of action .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic behavior of 3-methoxy loratadine is essential for optimizing its clinical use.

- Drug-Drug Interactions : Recent pharmacokinetic studies have examined how co-administration with drugs like omeprazole can affect the metabolism of loratadine and its active metabolite desloratadine. These findings are crucial for ensuring safe and effective use in patients who may be taking multiple medications .

Mécanisme D'action

3-Methoxy Loratadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator in allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness . The methoxy group may enhance the compound’s binding affinity and selectivity for the H1 receptor, potentially improving its efficacy .

Comparaison Avec Des Composés Similaires

Loratadine: The parent compound, widely used as an antihistamine.

Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.

Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness: 3-Methoxy Loratadine is unique due to the presence of the methoxy group, which may enhance its pharmacological properties compared to Loratadine and Desloratadine. This modification can potentially lead to improved efficacy and reduced side effects .

Activité Biologique

3-Methoxy loratadine is a derivative of loratadine, an antihistamine commonly used to treat allergies. Recent studies have highlighted its potential biological activities beyond antihistamine effects, particularly in the context of antimicrobial properties and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its effects on bacterial virulence, melanogenesis, and potential therapeutic applications.

Antimicrobial Activity

Recent research has demonstrated that loratadine, including its derivatives like this compound, exhibits significant antimicrobial properties against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA).

- Biofilm Inhibition : Loratadine has been shown to inhibit biofilm formation in S. aureus at concentrations as low as 25 μM. This effect was observed in both static and flow-based conditions, suggesting a robust mechanism of action against bacterial colonization .

- Virulence Factor Reduction : Treatment with loratadine reduced the expression of several virulence-related genes in S. aureus, including those encoding for alpha-hemolysin and phenol-soluble modulins. This reduction was linked to decreased pigmentation and hemolysis without affecting bacterial growth .

- Synergistic Effects : Loratadine enhances the efficacy of conventional antibiotics like oxacillin, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit MRSA growth .

Table 1: Summary of Antimicrobial Effects

| Parameter | Effect | Concentration | Reference |

|---|---|---|---|

| Biofilm Formation | Inhibition | 25 μM | |

| Pigmentation | Reduction | 25 μM | |

| Hemolysis | Decrease | 25 μM | |

| Synergistic with Oxacillin | MIC reduction | From 32 to 1 μg/mL |

Melanogenesis Inhibition

In addition to its antimicrobial properties, loratadine has been found to regulate melanogenesis, which is the process of melanin production in skin cells.

- Signaling Pathways : Loratadine inhibits melanogenesis via the Akt/MITF and PKC-βII signaling pathways. It reduces the activity of tyrosinase, a key enzyme in melanin synthesis .

- Cellular Effects : Studies have shown that loratadine treatment leads to decreased melanin content in human melanocytes, indicating its potential use in dermatological applications .

Table 2: Summary of Melanogenesis Inhibition

| Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Melanin Content | Decrease | Akt/MITF pathway | |

| Tyrosinase Activity | Inhibition | PKC-βII pathway |

Case Studies and Research Findings

Various studies have explored the biological activities of loratadine and its derivatives:

- A study on C. elegans showed that loratadine enhanced survival rates during infections, demonstrating its potential as an anti-infective agent against MRSA .

- Another investigation revealed that loratadine's modulation of gene expression affected metabolic pathways crucial for bacterial survival under antibiotic pressure, suggesting a role as an antibiotic adjuvant .

Propriétés

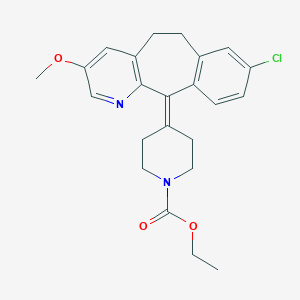

IUPAC Name |

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUQXOBEGLVYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593323 | |

| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-73-1 | |

| Record name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.